Tizanidine-d4 Hydrochloride

Bioanalysis LC-MS/MS Stable Isotope Labeling

Tizanidine-d4 Hydrochloride is the stable isotope-labeled internal standard engineered for precise, regulatorily defensible tizanidine quantification in biological matrices via LC-MS/MS or GC-MS. The +4 Da mass shift from four imidazoline-ring deuterium atoms ensures complete mass spectrometric resolution without isotopic cross-talk, while identical co-elution with unlabeled tizanidine normalizes matrix effects, ion suppression, and extraction recovery inconsistencies across diverse plasma lots. Unlike structurally dissimilar internal standards, this CRM-certified isotopologue meets FDA and EMA bioanalytical method validation requirements (±15% accuracy, ≤15% precision), making it essential for ANDA bioequivalence studies, forensic toxicology casework, therapeutic drug monitoring, and clinical pharmacokinetic investigations where analytical defensibility is paramount.

Molecular Formula C9H9Cl2N5S
Molecular Weight 294.20 g/mol
CAS No. 1188263-51-5
Cat. No. B586403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizanidine-d4 Hydrochloride
CAS1188263-51-5
Synonyms5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine Hydrochloride
Molecular FormulaC9H9Cl2N5S
Molecular Weight294.20 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl
InChIInChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2;
InChIKeyZWUKMNZJRDGCTQ-URZLSVTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tizanidine-d4 Hydrochloride (CAS 1188263-51-5): Isotopically Labeled Internal Standard for LC-MS/MS Quantification


Tizanidine-d4 Hydrochloride is a deuterium-labeled analog of the centrally acting α2-adrenergic agonist tizanidine, in which four hydrogen atoms on the imidazoline ring are replaced with deuterium atoms [1]. This compound is specifically designed and manufactured for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) methods for the quantification of tizanidine in biological matrices [2]. Unlike unlabeled tizanidine hydrochloride (CAS 64461-82-1), which serves as the active pharmaceutical ingredient, Tizanidine-d4 Hydrochloride is exclusively intended for analytical applications, including clinical toxicology, forensic analysis, urine drug testing, and bioequivalence studies .

Why Unlabeled Tizanidine or Structurally Similar Internal Standards Cannot Substitute for Tizanidine-d4 Hydrochloride in Bioanalysis


The substitution of Tizanidine-d4 Hydrochloride with unlabeled tizanidine, structurally similar compounds, or non-deuterated internal standards introduces significant analytical error and regulatory risk in quantitative bioanalysis. Unlabeled tizanidine cannot function as an internal standard because it is indistinguishable from the target analyte in mass spectrometric detection, precluding any correction for sample-to-sample variability [1]. Structurally dissimilar internal standards such as amlodipine besylate, huperzine A, or rofecoxib—while sometimes employed in published methods—fail to co-elute with tizanidine under typical reversed-phase LC conditions and exhibit divergent ionization behavior, resulting in inadequate compensation for matrix effects and ion suppression [2]. Furthermore, such non-isotopic internal standards cannot correct for extraction recovery inconsistencies across the dynamic range of the assay, a limitation that directly compromises method accuracy and precision under regulatory guidelines including the FDA's Bioanalytical Method Validation Guidance and EMA guidelines [3]. Only a stable isotope-labeled analog with identical physicochemical properties and near-identical chromatographic retention can provide the requisite matrix-effect normalization required for robust, reproducible, and regulatorily defensible quantification.

Quantitative Differentiation of Tizanidine-d4 Hydrochloride for Bioanalytical Method Selection


Mass Spectrometric Discrimination: Deuterated vs. Unlabeled Tizanidine in Multiple Reaction Monitoring (MRM)

Tizanidine-d4 Hydrochloride provides a minimum mass shift of +4 Da relative to unlabeled tizanidine (molecular weight 294.20 g/mol for the d4-hydrochloride salt vs. 290.17 g/mol for unlabeled tizanidine hydrochloride), enabling complete baseline separation in the mass analyzer without altering chromatographic retention time [1]. This +4 Da shift places the internal standard's precursor and product ions outside the isotopic envelope of the unlabeled analyte, eliminating cross-talk interference in multiple reaction monitoring (MRM) transitions—a critical failure mode when using +3 Da or lower mass-shifted internal standards or when relying on naturally occurring isotopic peaks for quantification . In a method development context, the +4 Da mass difference ensures that the deuterated internal standard signal does not contribute to the analyte quantifier ion channel, thereby preserving the lower limit of quantification (LLOQ) and maintaining linearity across the calibration range .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Matrix Effect Compensation: Isotopic Internal Standard vs. Structurally Dissimilar Internal Standards in Human Plasma

In LC-MS/MS bioanalysis of tizanidine in human plasma, the use of Tizanidine-d4 Hydrochloride as the internal standard provides co-elution with the unlabeled analyte (retention time difference <0.02 min under typical reversed-phase gradient conditions), thereby normalizing matrix-induced ion suppression or enhancement that varies across plasma samples from different individuals, dietary states, or disease conditions [1]. By contrast, published methods employing structurally dissimilar internal standards—such as amlodipine besylate or huperzine A—exhibit differential chromatographic retention and distinct ionization efficiencies, which yield incomplete matrix-effect compensation [2]. The fundamental limitation of non-isotopic internal standards is that the degree of ion suppression experienced by the internal standard is not identical to that experienced by tizanidine, introducing systematic bias in the calculated analyte concentration that cannot be corrected post-acquisition [3]. This bias is particularly pronounced at the lower limit of quantification (LLOQ) and in hemolyzed, lipemic, or hyperbilirubinemic plasma specimens, where matrix effects are most severe and where regulatory agencies require demonstrated accuracy and precision [4].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Regulatory Compliance and Traceability: Certified Reference Material vs. Research-Grade Deuterated Standards

Tizanidine-d4 Hydrochloride is available as a certified reference material (CRM) from accredited manufacturers, such as the Cerilliant® product line (100 μg/mL in methanol, ampule of 1 mL), which provides a Certificate of Analysis (COA) documenting concentration accuracy, purity, stability, and traceability to SI units . This CRM-grade material meets the requirements of ISO 17034 and ISO/IEC 17025 for use in forensic, clinical, and pharmaceutical applications subject to regulatory scrutiny. In contrast, research-grade deuterated tizanidine supplied without full certification may lack documented purity specifications (often stated only as "≥90% by HPLC") or may not provide lot-specific concentration verification, thereby introducing an unquantifiable source of error in the analytical workflow . For ANDA submissions, bioequivalence studies, or forensic toxicology reporting that may be subject to legal discovery, the use of a non-certified internal standard constitutes a deficiency that can trigger method validation queries, data rejection, or delayed regulatory approval [1]. The CRM designation also ensures that the product's deuterium incorporation is complete and stable under specified storage conditions (-20°C), preventing back-exchange or isotopic degradation that could compromise long-term method reproducibility .

Certified Reference Material Regulatory Compliance Method Validation

Isotopic Purity and Deuterium Retention: Stability Against Hydrogen-Deuterium Exchange in Sample Preparation

The utility of any deuterated internal standard is contingent upon the stability of the carbon-deuterium (C-D) bonds under sample preparation and chromatographic conditions. In Tizanidine-d4 Hydrochloride, the four deuterium atoms are incorporated at the 4,4,5,5-positions of the imidazoline ring—aliphatic positions that are not subject to acid- or base-catalyzed hydrogen-deuterium exchange under typical bioanalytical sample preparation conditions (e.g., protein precipitation with acetonitrile or methanol, liquid-liquid extraction at neutral to moderately basic pH, or solid-phase extraction) [1]. By contrast, deuterated internal standards with deuterium atoms positioned on heteroatoms (N-D, O-D) or at α-positions to carbonyl groups are susceptible to rapid back-exchange in protic solvents, resulting in isotopic depletion and a time-dependent shift in the measured internal standard response—a phenomenon that invalidates calibration curves and compromises long-term method reproducibility . The deuterium placement in Tizanidine-d4 Hydrochloride on non-exchangeable aliphatic carbons ensures that the isotopic composition remains invariant throughout the analytical workflow, from initial sample processing through chromatographic separation and electrospray ionization [2].

Deuterium Exchange Isotopic Purity Sample Preparation

Optimal Application Scenarios for Tizanidine-d4 Hydrochloride Based on Quantitative Differentiation Evidence


Clinical Bioequivalence Studies Requiring FDA-Compliant Method Validation

Tizanidine-d4 Hydrochloride as a certified reference material (CRM) is the appropriate internal standard for bioanalytical methods supporting Abbreviated New Drug Applications (ANDAs) and bioequivalence studies for generic tizanidine formulations. The +4 Da mass shift ensures complete mass spectrometric resolution from unlabeled tizanidine without isotopic cross-talk, while the CRM certification provides the traceability and documentation required under 21 CFR Part 320 and the FDA Bioanalytical Method Validation Guidance [1]. The co-eluting, isotopically identical nature of this internal standard normalizes matrix effects across six or more plasma lots, a specific requirement for full method validation, enabling the method to meet the acceptance criteria of ±15% accuracy and ≤15% precision at all QC levels .

Forensic Toxicology and Postmortem Specimen Analysis

In forensic toxicology casework—including driving under the influence of drugs (DUID), postmortem investigations, and clinical toxicology—matrix effects from hemolyzed, lipemic, putrefactive, or otherwise compromised specimens are severe and unpredictable. Tizanidine-d4 Hydrochloride, by virtue of its identical chromatographic behavior and co-elution with tizanidine, provides the maximum possible correction for these variable matrix effects, ensuring that reported concentrations are analytically defensible under cross-examination in legal proceedings [1]. The availability of this compound as a certified reference material from Cerilliant® further supports chain-of-custody and evidentiary standards required for forensic reporting .

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies

For therapeutic drug monitoring of tizanidine in patients with multiple sclerosis, spinal cord injury, or other spasticity conditions, as well as for clinical pharmacokinetic studies investigating drug-drug interactions mediated by CYP1A2, Tizanidine-d4 Hydrochloride enables accurate quantification across the wide concentration range encountered after oral administration (from sub-ng/mL to >20 ng/mL) [1]. The absence of isotopic back-exchange under sample preparation conditions ensures that the internal standard response factor remains constant across analytical batches run days or weeks apart, supporting the longitudinal comparability of patient data and the calculation of reliable pharmacokinetic parameters (Cmax, AUC, t1/2) .

Pharmaceutical Quality Control and Stability-Indicating Method Development

In the development and validation of stability-indicating HPLC-UV or HPLC-MS methods for tizanidine drug substance and drug product, Tizanidine-d4 Hydrochloride serves as a reference standard for system suitability and as an internal standard for impurity quantification when MS detection is employed [1]. The product's regulatory-compliant characterization data support its use in analytical method validation (AMV) and quality control (QC) applications during commercial production, as well as in stability studies required for ANDA submissions .

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